molecular formula C11H18N2 B6254293 [(5-tert-butylpyridin-2-yl)methyl](methyl)amine CAS No. 1211536-20-7

[(5-tert-butylpyridin-2-yl)methyl](methyl)amine

Cat. No. B6254293
CAS RN: 1211536-20-7
M. Wt: 178.3
InChI Key:
Attention: For research use only. Not for human or veterinary use.
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Description

5-(Tert-butylpyridin-2-yl)methyl](methyl)amine, also known as 5-TBPM, is a widely used chemical compound that has numerous applications in scientific research. It is a white crystalline solid with a molecular weight of 169.22 g/mol and a chemical formula of C10H17N. It is a tertiary amine with a pyridine ring and a methyl group attached to the nitrogen atom. 5-TBPM is a versatile compound that can be used for a variety of purposes in the lab, including synthesis, reaction catalysis, and biochemistry.

Scientific Research Applications

[(5-tert-butylpyridin-2-yl)methyl](methyl)amine is a versatile compound that can be used for a variety of purposes in the lab. It is commonly used as a catalyst in organic synthesis, as it can facilitate the formation of carbon-carbon bonds. [(5-tert-butylpyridin-2-yl)methyl](methyl)amine is also used in biochemistry research, as it can be used to study the structure and function of proteins. Additionally, [(5-tert-butylpyridin-2-yl)methyl](methyl)amine can be used in the synthesis of other compounds, such as peptides and nucleotides.

Mechanism of Action

The mechanism of action of [(5-tert-butylpyridin-2-yl)methyl](methyl)amine is not fully understood. However, it is believed that the pyridine ring of the molecule can act as a Lewis acid, allowing it to facilitate the formation of carbon-carbon bonds. Additionally, the methyl group attached to the nitrogen atom can act as a nucleophile, allowing it to react with other molecules.
Biochemical and Physiological Effects
The biochemical and physiological effects of [(5-tert-butylpyridin-2-yl)methyl](methyl)amine are not well understood. However, it has been shown to have some effect on the activity of enzymes, such as the enzyme glutathione-S-transferase. Additionally, [(5-tert-butylpyridin-2-yl)methyl](methyl)amine has been shown to have some effect on the expression of genes, such as the gene for the transcription factor NF-κB.

Advantages and Limitations for Lab Experiments

The main advantage of using [(5-tert-butylpyridin-2-yl)methyl](methyl)amine in the lab is its versatility. It can be used for a variety of purposes, including synthesis, reaction catalysis, and biochemistry. Additionally, [(5-tert-butylpyridin-2-yl)methyl](methyl)amine is relatively inexpensive and easy to obtain. However, there are some limitations to using [(5-tert-butylpyridin-2-yl)methyl](methyl)amine in the lab. For example, it can be toxic if inhaled or ingested, and it can be corrosive to skin and eyes. Additionally, [(5-tert-butylpyridin-2-yl)methyl](methyl)amine can be difficult to store, as it is sensitive to light and air.

Future Directions

There are numerous potential future directions for [(5-tert-butylpyridin-2-yl)methyl](methyl)amine research. For example, further research could be conducted to better understand the biochemical and physiological effects of the compound. Additionally, further research could be conducted to explore the potential applications of [(5-tert-butylpyridin-2-yl)methyl](methyl)amine in drug development and other fields. Finally, further research could be conducted to explore the potential toxicity of [(5-tert-butylpyridin-2-yl)methyl](methyl)amine and to develop strategies for safe handling and storage of the compound.

Synthesis Methods

The synthesis of [(5-tert-butylpyridin-2-yl)methyl](methyl)amine is a simple reaction between tert-butylpyridin-2-ylmethanol and methyl amine. The reaction is carried out in the presence of a base, such as sodium hydroxide, and a catalyst, such as pyridine. The reaction is typically carried out at room temperature and produces a white crystalline solid.

properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for the compound [(5-tert-butylpyridin-2-yl)methyl](methyl)amine involves the reaction of 5-tert-butyl-2-bromomethylpyridine with methylamine.", "Starting Materials": [ "5-tert-butyl-2-bromomethylpyridine", "Methylamine" ], "Reaction": [ "Add 5-tert-butyl-2-bromomethylpyridine to a reaction flask", "Add anhydrous tetrahydrofuran (THF) to the reaction flask and stir the mixture at room temperature for 10 minutes", "Add methylamine dropwise to the reaction flask and stir the mixture at room temperature for 24 hours", "Quench the reaction by adding water to the reaction flask", "Extract the product with dichloromethane", "Dry the organic layer with anhydrous sodium sulfate", "Concentrate the organic layer under reduced pressure to obtain the desired product" ] }

CAS RN

1211536-20-7

Product Name

[(5-tert-butylpyridin-2-yl)methyl](methyl)amine

Molecular Formula

C11H18N2

Molecular Weight

178.3

Purity

95

Origin of Product

United States

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